![molecular formula C12H18N2O B3138473 N-(4-Aminophenyl)hexanamide CAS No. 457939-70-7](/img/structure/B3138473.png)
N-(4-Aminophenyl)hexanamide
Overview
Description
“N-(4-Aminophenyl)hexanamide” is a chemical compound used in various scientific experiments due to its unique physical and chemical properties. It has a molecular formula of C12H18N2O and a molecular weight of 206.28 .
Molecular Structure Analysis
The molecular structure of “N-(4-Aminophenyl)hexanamide” consists of a nitrogen atom bonded to a carbonyl carbon atom . The molecule contains a total of 20 bonds, including 7 non-H bonds, 1 multiple bond, 4 rotatable bonds, 1 double bond, and 1 primary amide (aliphatic) .
Chemical Reactions Analysis
“N-(4-Aminophenyl)hexanamide” is an amide. Amides react with azo and diazo compounds to generate toxic gases. Flammable gases are formed by the reaction of organic amides with strong reducing agents. Amides are very weak bases (weaker than water) .
Scientific Research Applications
Antimicrobial Agents
“N-(4-Aminophenyl)hexanamide” has been used in the synthesis of usnic acid enaminone-coupled aryl-n-hexanamides, which have shown promising results as antimicrobial agents . For example, a 3,4-dimethoxyphenyl compound was identified as the most active anti-TB molecule .
Antibacterial Activity
This compound has also shown potent antibacterial activity. For instance, one of the intermediate hexanoic acids was identified as a potent antibacterial agent, acting on both gram-positive and gram-negative bacterial strains .
Inhibition of Glucose Metabolic Pathway
The compound has been found to possibly act by inhibiting the glucose metabolic pathway of bacteria . This was discovered through docking studies performed on 7 different enzymes .
Proteomics Research
“N-(4-Aminophenyl)hexanamide” is also used in proteomics research . Proteomics is a branch of molecular biology that studies proteins, their structures, and functions.
Cytotoxicity Studies
The compound has been used in in vitro cytotoxicity studies . These studies are crucial for understanding the potential toxic effects of compounds on living cells.
Synthesis of Amide Bond
“N-(4-Aminophenyl)hexanamide” can be used in the dehydrogenative synthesis of the amide bond . This process is important in the field of organic chemistry, as amide bonds are key functional groups in many biological molecules.
Safety and Hazards
Mechanism of Action
Target of Action
It’s worth noting that this compound is used in proteomics research , which suggests that it may interact with proteins or enzymes in the body.
Mode of Action
Related compounds have been found to exhibit antimicrobial properties . These compounds may act by binding to certain enzymes, such as glucose dehydrogenase, thereby inhibiting the glucose metabolic pathway of the bacterium .
Biochemical Pathways
, related compounds have been found to potentially inhibit the glucose metabolic pathway of bacteria. This suggests that N-(4-Aminophenyl)hexanamide may also interact with similar pathways.
Result of Action
Related compounds have shown antimicrobial activity, suggesting that n-(4-aminophenyl)hexanamide may have similar effects .
properties
IUPAC Name |
N-(4-aminophenyl)hexanamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O/c1-2-3-4-5-12(15)14-11-8-6-10(13)7-9-11/h6-9H,2-5,13H2,1H3,(H,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGKYWZIKOVHZFE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)NC1=CC=C(C=C1)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Aminophenyl)hexanamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.